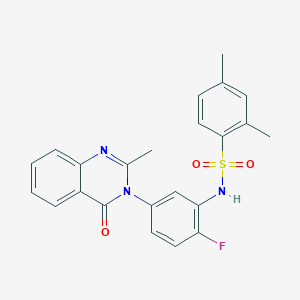

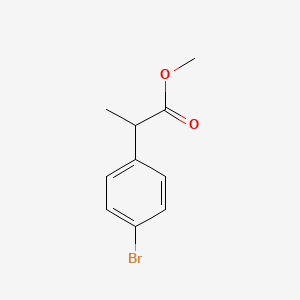

![molecular formula C15H17N5O2 B2457238 N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide CAS No. 2034311-46-9](/img/structure/B2457238.png)

N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis for structure confirmation .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the 1,2,4-triazole derivatives exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, some compounds are white solids with melting points in the range of 152–156 °C .Applications De Recherche Scientifique

Catalytic Arylation Techniques

Research by Yadagiri and Anbarasan (2014) highlights an efficient method for direct arylation of α-diazoimines, derived from 1,2,3-triazole, using rhodium catalysis. This technique facilitates the synthesis of 2,2-diaryl enamides, demonstrating the compound's utility in creating indole and tetrahydroisoquinoline frameworks, which are core structures in many biologically active molecules (Yadagiri & Anbarasan, 2014).

Novel Synthesis Routes

A study conducted by Zadorozhnii et al. (2019) describes a novel synthetic pathway based on N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides to produce N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides. This work showcases the compound's potential in facilitating the synthesis of structurally unique carboxamides with potential pharmacological applications (Zadorozhnii et al., 2019).

Antifungal Activity Derivatives

Singh and Vedi (2014) synthesized a series of triazolylindole derivatives to evaluate their antifungal activity. Their research underlines the adaptability of N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide as a precursor in creating biologically active compounds aimed at combating fungal infections (Singh & Vedi, 2014).

Fluorophore Development

Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks, derived from carboxamide precursors, in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. This application showcases the compound's role in the development of materials science, particularly in the creation of fluorescent dyes for various technological applications (Witalewska et al., 2019).

Antiarrhythmic Agents Synthesis

Javed and Shattat (2005) explored the synthesis of potential new antiarrhythmic agents by N-ethylation of substituted ethyl 1H-indole-2-carboxylates, demonstrating the compound's utility in medicinal chemistry for developing therapeutics targeting cardiovascular disorders (Javed & Shattat, 2005).

Mécanisme D'action

Target of Action

It’s known that indole derivatives and 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , and they have shown promising activity as anticancer agents .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s known that indole derivatives have diverse biological activities and affect a wide range of biochemical pathways .

Pharmacokinetics

It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics .

Result of Action

It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

It’s known that various internal and external factors can influence the action of anticancer drugs .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(14-9-12-3-1-2-4-13(12)19-14)17-5-7-22-8-6-20-11-16-10-18-20/h1-4,9-11,19H,5-8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRODYFLOQJRSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCOCCN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

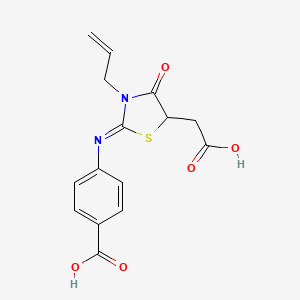

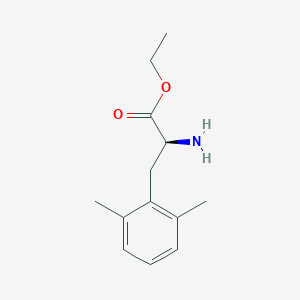

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2457156.png)

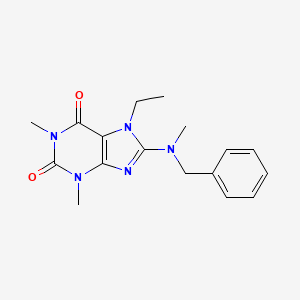

![4-chlorobenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2457157.png)

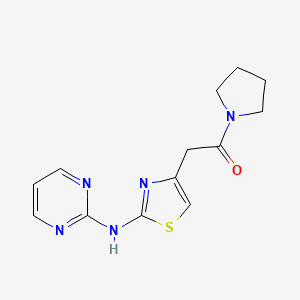

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457158.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2457170.png)

![(Z)-2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2457171.png)

![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B2457172.png)

![Ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2457177.png)